molecular formula C17H17FN4O3S B2979653 1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 897481-17-3

1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2979653
CAS No.: 897481-17-3
M. Wt: 376.41
InChI Key: NMWSSANXIQEYQA-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core linked via a 2-oxoethyl group to a piperazine ring substituted with a 4-fluorobenzo[d]thiazol-2-yl moiety. This structure combines electronegative (fluorine) and heterocyclic (benzothiazole, piperazine) elements, which are commonly associated with enhanced bioavailability and receptor binding in medicinal chemistry .

Properties

IUPAC Name

1-[2-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-11-2-1-3-12-16(11)19-17(26-12)21-8-6-20(7-9-21)15(25)10-22-13(23)4-5-14(22)24/h1-3H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWSSANXIQEYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structure integrates a piperazine ring, a benzothiazole moiety, and a pyrrolidine-2,5-dione framework, which are known to confer various biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure and Properties

The molecular formula for this compound is C19H17F2N3O2SC_{19}H_{17}F_{2}N_{3}O_{2}S, with a molecular weight of approximately 373.42 g/mol. The presence of fluorinated aromatic systems and heterocyclic rings enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₇F₂N₃O₂S
Molecular Weight373.42 g/mol
StructureStructure

The primary mechanism of action for this compound involves the inhibition of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a crucial role in the kynurenine pathway, which is involved in tryptophan metabolism and immune regulation. Inhibition of IDO1 can lead to increased levels of tryptophan and downstream metabolites that may have therapeutic effects in cancer and immune-related diseases .

Biological Activities

The biological activities associated with 1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione include:

Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promise in inhibiting tumor growth and enhancing immune responses against cancer cells .

Antimicrobial Effects : The compound has demonstrated antimicrobial properties in various studies, suggesting its potential utility in treating infections caused by resistant strains of bacteria.

Anti-inflammatory Properties : The inhibition of IDO1 can also contribute to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds. For instance:

  • Inhibitory Effects on Tyrosinase : A study evaluated the inhibitory effects of related compounds on tyrosinase, an enzyme involved in melanin production. The findings indicated that certain derivatives exhibited competitive inhibition with low IC50 values, suggesting potential applications in skin-related conditions .
    CompoundIC50 (μM)Mode of Action
    Compound A12.5Competitive Inhibitor
    Compound B15.0Competitive Inhibitor
  • Kynurenine Pathway Modulation : The modulation of the kynurenine pathway by IDO1 inhibitors has been linked to improved immune responses in preclinical models of cancer. This suggests that the compound may enhance anti-tumor immunity through its action on IDO1 .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anticonvulsant Activity: Comparison with 3-(2-Chlorophenyl)-1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)

Key Similarities :

  • Both compounds share a pyrrolidine-2,5-dione core connected to a piperazine ring via a 2-oxoethyl linker.
  • Fluorine substituents on aromatic systems (4-fluorophenyl in Compound 6 vs. 4-fluorobenzo[d]thiazol in the target compound) enhance metabolic stability and ligand-receptor interactions .

Key Differences :

  • Substituent Variation : Compound 6 has a 2-chlorophenyl group on the pyrrolidine-dione and a 4-fluorophenyl group on piperazine, whereas the target compound features a 4-fluorobenzo[d]thiazol substituent. The benzo[d]thiazol moiety may improve π-π stacking or hydrogen bonding compared to a simple phenyl group .
  • Pharmacological Data : Compound 6 demonstrated superior anticonvulsant activity (ED50 = 68.30 mg/kg in MES test) compared to valproic acid (ED50 = 252.74 mg/kg), suggesting that fluorine and chlorine substitutions synergistically enhance efficacy .
Structural Analog: 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Key Similarities :

  • Both compounds incorporate a benzo[d]thiazolyl group and pyrrolidine-2,5-dione core.

Key Differences :

  • Heterocyclic Ring : The analog uses a piperidine ring (saturated six-membered ring) instead of piperazine (a seven-membered ring with two nitrogen atoms). Piperazine’s basicity may enhance solubility and CNS penetration compared to piperidine .
  • Substituent: A chlorine atom replaces fluorine on the benzothiazole, which increases lipophilicity but may reduce electronegative interactions. No pharmacological data are available for this analog .
Urea-Based Piperazine Derivatives ( and )

Key Similarities :

  • Several urea derivatives (e.g., 1f, 3d) share the piperazine-thiazole scaffold and fluorinated aromatic systems.

Key Differences :

  • Core Structure: Urea backbones versus pyrrolidine-dione. Urea derivatives may exhibit different binding modes due to hydrogen-bond donor/acceptor properties.
  • Physical Properties : Higher molecular weights (e.g., 788.3 g/mol for 3d) and melting points (225–226°C for 3d) compared to the target compound (estimated MW ~450 g/mol) suggest differences in crystallinity and solubility .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Activity (ED50, MES Test) Melting Point (°C) Yield (%)
Target Compound C₁₈H₁₇FN₄O₃S (estimated) 4-Fluorobenzo[d]thiazol, piperazine Not reported N/A N/A
Compound 6 (Anticonvulsant) C₂₃H₂₁ClFN₃O₃ 2-Chlorophenyl, 4-fluorophenyl 68.30 mg/kg N/A N/A
4-Chlorobenzo[d]thiazol Analog C₁₈H₁₈ClN₃O₄S 4-Chlorobenzo[d]thiazol, piperidine Not tested N/A N/A
Urea Derivative 3d C₃₉H₃₀F₃N₅O₅S Trifluoromethyl, coumarin Not reported 225–226 70.1

Impact of Substituents on Pharmacological Properties

  • Fluorine vs.
  • Piperazine vs. Piperidine : Piperazine’s secondary amines may form stronger hydrogen bonds, enhancing solubility and CNS activity compared to piperidine’s single nitrogen .
  • Benzothiazole vs. Phenyl : The benzo[d]thiazole system’s planar structure and sulfur atom could improve binding to aromatic pockets in biological targets .

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